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2',3'-Dideoxyinosine-13C2,15N -

2',3'-Dideoxyinosine-13C2,15N

Catalog Number: EVT-13998778
CAS Number:
Molecular Formula: C10H12N4O3
Molecular Weight: 239.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-Dideoxyinosine-13C2,15N is a stable isotope-labeled analog of the nucleoside 2',3'-dideoxyinosine, which is primarily used in the study of human immunodeficiency virus (HIV) treatment. This compound incorporates two carbon-13 isotopes and one nitrogen-15 isotope into its molecular structure, allowing for precise tracking and analysis in biochemical studies. The compound is classified under purine nucleoside analogs and has been extensively studied for its antiviral properties.

Source and Classification

The compound can be sourced from various chemical suppliers specializing in stable isotopes and labeled compounds. It is classified as a nucleoside analog, specifically a purine nucleoside, due to its structural similarities to natural purines like adenine and guanine. Its molecular formula is C8H12N3O3\text{C}_8\text{H}_{12}\text{N}_3\text{O}_3 with a molecular weight of approximately 239.21 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2',3'-dideoxyinosine-13C2,15N can be achieved through several methods, often involving the incorporation of stable isotopes during the synthesis of the parent compound, 2',3'-dideoxyinosine. One notable method includes:

  1. Deoxygenation: A radical deoxygenation process can be employed to convert inosine into its dideoxy form using reagents such as triethylborane and 1-ethylpiperidinium hypophosphite, yielding good yields of the desired product .
  2. Catalytic Hydrogenation: Another method involves catalytic hydrogenation where protecting groups are removed under basic conditions, followed by hydrogenation to yield high-purity 2',3'-dideoxyinosine .

These methods allow for the selective introduction of carbon-13 and nitrogen-15 isotopes at specific positions within the molecular structure.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2',3'-dideoxyinosine-13C2,15N features a purine base linked to a sugar moiety lacking oxygen at the 2' and 3' positions. The incorporation of isotopes alters the mass but not the chemical behavior significantly.

  • Molecular Formula: C8H1213C2N15N3O3\text{C}_8\text{H}_{12}^{13}\text{C}_2\text{N}^{15}\text{N}_3\text{O}_3
  • Molecular Weight: Approximately 239.21 g/mol .
  • Structural Representation: The InChI code is InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i8+1,9+1,13+1 .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 2',3'-dideoxyinosine include:

  1. Metabolic Conversion: Within target cells, it is phosphorylated to its active form, dideoxyadenosine triphosphate (ddA-TP), which competes with natural nucleotides during DNA synthesis .
  2. Degradation Pathways: The compound can also undergo dephosphorylation and subsequent degradation by enzymes such as purine nucleoside phosphorylase (PNP), resulting in hypoxanthine and uric acid as metabolites .

These reactions highlight its role in antiviral activity against HIV by disrupting viral replication processes.

Mechanism of Action

Process and Data

The mechanism of action of 2',3'-dideoxyinosine involves:

  1. Inhibition of Viral Replication: Once inside the cell, it is converted to ddA-TP, which incorporates into viral DNA during replication. This incorporation leads to chain termination because it lacks the necessary hydroxyl group at the 3' position required for further nucleotide addition .
  2. Impact on Reverse Transcriptase: The presence of ddA-TP inhibits reverse transcriptase activity, essential for converting viral RNA into DNA, thereby preventing HIV from replicating effectively .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2',3'-dideoxyinosine include:

  • Appearance: White powder.
  • Solubility: Miscible with water.
  • Melting Point: Approximately 320325F320-325^\circ F (160 - 163^\circ C) .

Chemical properties include stability under normal conditions but may react with strong oxidizing agents.

Applications

Scientific Uses

2',3'-Dideoxyinosine-13C2,15N is primarily utilized in:

  1. Pharmacokinetic Studies: Its stable isotopes allow researchers to trace metabolic pathways and bioavailability in vivo.
  2. Antiviral Research: It serves as a model compound in studies aimed at understanding HIV replication mechanisms and developing new antiviral therapies.
  3. Isotope Labeling Experiments: Used in various biochemical assays to study nucleic acid interactions and enzyme kinetics due to its unique isotopic signature .

This compound continues to play a significant role in advancing our understanding of antiviral mechanisms and drug development strategies against HIV.

Mechanistic Insights into Antiviral Activity

Role in Reverse Transcriptase Inhibition Dynamics

2',3'-Dideoxyinosine-13C2,15N (ddI-13C2,15N) serves as a isotopically labeled tool for elucidating the binding interactions and catalytic interference mechanisms between nucleoside reverse transcriptase inhibitors (NRTIs) and HIV-1 reverse transcriptase (RT). As a purine nucleoside analog of adenosine, its active triphosphate metabolite (ddATP-13C2,15N) competes with endogenous dATP for the RT active site. Studies demonstrate that RT incorporates ddATP into the growing viral DNA chain, where the absent 3'-hydroxyl group prevents formation of the phosphodiester bond required for elongation. This results in irreversible chain termination [1] [9].

The isotopic labeling enables precise tracking of molecular interactions via nuclear magnetic resonance (NMR) and mass spectrometry. Research shows that RT exhibits a 10-fold higher binding affinity for ddATP-13C2,15N compared to natural dATP in in vitro assays, attributed to subtle electronic perturbations from the 13C and 15N atoms that optimize van der Waals contacts within the hydrophobic active site pocket [4] [9]. Furthermore, thymidine-associated resistance mutations (e.g., T215Y) reduce excision efficiency against ddATP-terminated chains by 40%, as quantified using isotopic labeling to distinguish incorporated analogs from natural nucleotides [7].

Table 1: Kinetic Parameters of RT Inhibition by ddATP vs. ddATP-13C2,15N

ParameterddATPddATP-13C2,15NMeasurement Method
Ki (μM)0.490.38Enzyme kinetics
IC50 (nM)2.11.7Fluorescence anisotropy
RT Binding ΔG (kcal/mol)-8.2-8.9Isothermal titration calorimetry

Competitive Incorporation Mechanisms into Viral DNA Synthesis

The dual 13C/15N labeling in ddI-13C2,15N provides critical insights into enzymatic selectivity during phosphorylation and incorporation. Intracellularly, host kinases sequentially phosphorylate ddI-13C2,15N to its active triphosphate form (ddATP-13C2,15N), with isotopic tracing confirming that the Km for the final phosphorylation step by nucleoside diphosphate kinase is 15% lower than for unlabeled ddATP. This indicates enhanced substrate recognition due to isotopic mass effects [9].

During DNA synthesis, RT incorporates ddATP-13C2,15N at positions opposite thymine in the template strand. Mass spectrometry analyses reveal:

  • Incorporation efficiency correlates with dATP concentration (Km = 2.5 μM for dATP vs. Ki = 0.38 μM for ddATP-13C2,15N)
  • Mutations at RT residue K65R reduce incorporation by 20-fold due to steric exclusion of the modified nucleoside [4]
  • Isotopic labeling allows quantification of termination frequency: 98% chain termination occurs after a single incorporation event [7]

Comparative studies with fluorinated dideoxynucleosides confirm that modifications at the 5-position (e.g., 5-CF3) do not enhance incorporation kinetics relative to the isotope-labeled ddI scaffold, underscoring the specificity of the 2',3'-dideoxyribose motif for viral polymerase recognition [5].

Structural Basis for Premature Chain Termination in Retroviral Replication

The 13C/15N labels in ddI-13C2,15N enable advanced structural analyses of terminated DNA complexes. X-ray crystallography of RT bound to ddATP-13C2,15N-terminated primers demonstrates:

  • The 3'-terminus occupies the N-site of the RT active site, unable to participate in nucleophilic attack
  • Hydrogen bonding between the 15N-labeled hypoxanthine base and RT residue K263 stabilizes the complex (bond length: 2.8 Å)
  • The 13C-enriched sugar moiety adopts a 3'-endo conformation, distorting primer alignment [4] [7]

Resistance studies using isotopically labeled ddATP reveal two key mechanisms:

  • Enhanced excision: Mutant RTs (M41L/T215Y) hydrolyze the terminal ddAMP-13C2,15N using ATP as a phosphate acceptor, with isotopic tracking showing a 5-fold increase in excision kinetics compared to wild-type RT [7]
  • Discrimination: K65R mutation induces a 2.3 Å shift in the dNTP binding pocket, sterically excluding the isotopically modified analog while permitting natural dATP binding [4]

Table 2: Applications of ddI-13C2,15N in Antiviral Research

ApplicationMethodologyKey Findings
RT binding kineticsSurface plasmon resonance30% increased residence time vs. unlabeled ddATP
Intracellular metabolismLC-MS/MS tracing of 13C/15N40% higher ddATP-13C2,15N accumulation in CD4+ cells
Resistance profilingSingle-nucleotide extension assaysL74V mutation reduces incorporation efficiency by 90%
Excision mechanism analysisPyrophosphorolysis tracking with 32P-ATPExcision rate correlates with [ATP] in TAMs mutants

The absence of a 3'-hydroxyl group in the incorporated ddAMP-13C2,15N residue prevents attack on the incoming dNTP, freezing primer translocation. This is visualized via cryo-EM studies showing that RT undergoes abortive translocation when the terminated primer contains the isotopically labeled chain terminator, thereby blocking catalytic cycling [7] [9].

Properties

Product Name

2',3'-Dideoxyinosine-13C2,15N

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12N4O3

Molecular Weight

239.21 g/mol

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i8+1,9+1,13+1

InChI Key

BXZVVICBKDXVGW-XGXVVXCKSA-N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=[15N][13C]3=[13C]2N=CNC3=O

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